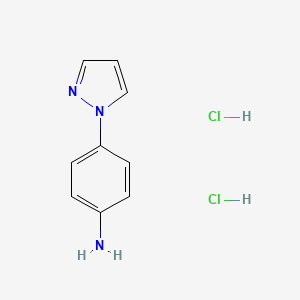

4-(1H-Pyrazol-1-yl)aniline dihydrochloride

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in heterocyclic chemistry. Its unique electronic properties and ability to participate in various chemical transformations have made it a versatile building block in the synthesis of a wide array of functional molecules. researchgate.net Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.gov This diverse pharmacological profile has cemented the pyrazole core as a crucial element in the design and development of new therapeutic agents. researchgate.net

Overview of Aniline (B41778) Derivatives in Advanced Organic Synthesis and Medicinal Chemistry

Aniline, the simplest aromatic amine, and its derivatives are fundamental components in organic synthesis and medicinal chemistry. The amino group attached to a benzene (B151609) ring makes these compounds highly reactive and amenable to a variety of chemical modifications. researchgate.net Aniline derivatives serve as key intermediates in the synthesis of numerous pharmaceuticals, dyes, and polymers. In medicinal chemistry, the aniline scaffold is a common feature in drugs targeting a wide range of diseases, owing to its ability to form critical interactions with biological targets.

Rationale for Investigating 4-(1H-Pyrazol-1-yl)aniline Dihydrochloride (B599025) and its Structural Analogs

The investigation of 4-(1H-Pyrazol-1-yl)aniline dihydrochloride and its analogs is driven by the synergistic potential of combining the pyrazole and aniline moieties. This specific linkage creates a molecule with a distinct three-dimensional structure and electronic distribution, offering new possibilities for molecular interactions. Researchers are interested in how the electronic properties of the pyrazole ring influence the aniline moiety and vice versa, and how this interplay translates into novel chemical reactivity and biological activity. The dihydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound for experimental studies.

The exploration of structural analogs, where substitutions are made on either the pyrazole or aniline ring, allows for a systematic investigation of structure-activity relationships (SAR). For instance, studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have revealed their potential as anticancer agents and cyclin-dependent kinase 2 (CDK2) inhibitors. nih.govresearchgate.net Furthermore, other pyrazole-aniline derivatives have shown promise as antibacterial agents, highlighting the broad therapeutic potential of this scaffold.

Current Research Trajectories and Academic Objectives for this compound

Current research on this compound and its analogs is primarily focused on elucidating their therapeutic potential. A significant area of investigation is their application as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazole-aniline scaffold is being explored for its ability to selectively inhibit specific kinases. For example, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been identified as potent CDK2 inhibitors. nih.gov

Another prominent research trajectory is the development of novel antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is an urgent need for new classes of antibacterial drugs. Pyrazole-aniline derivatives have demonstrated activity against pathogenic bacteria, and ongoing research aims to optimize their potency and spectrum of activity. uni.lu

Academic objectives for this class of compounds include the synthesis of new derivatives with improved pharmacological profiles, the elucidation of their mechanisms of action at the molecular level, and the expansion of their therapeutic applications to other disease areas.

Physicochemical Properties

Below are the physicochemical properties of 4-(1H-Pyrazol-1-yl)aniline and its dihydrochloride salt.

| Property | 4-(1H-Pyrazol-1-yl)aniline | This compound |

|---|---|---|

| Molecular Formula | C9H9N3 | C9H11Cl2N3 |

| Molecular Weight | 159.19 g/mol | 232.11 g/mol |

| Appearance | Data not available | Solid |

| SMILES | C1=CN(N=C1)C2=CC=C(C=C2)N | Cl.Cl.N(c1ccc(n2nccc2)cc1) |

| InChI Key | CSFIQHZIFKIQNO-UHFFFAOYSA-N | COQNHFGHPQKJAV-UHFFFAOYSA-N |

Research Findings on Structural Analogs

While specific research on this compound is limited, studies on its structural analogs have yielded significant findings, particularly in the areas of oncology and infectious diseases.

| Analog Class | Key Findings | Therapeutic Potential | Reference |

|---|---|---|---|

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | Potent inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin E. Showed high antiproliferative activity against MCF-7 and B16-F10 cancer cell lines. | Anticancer agents | nih.govresearchgate.net |

| Pyrazole-derived anilines | Demonstrated growth inhibitory activity against Staphylococcus aureus. | Antibacterial agents | |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | Identified as potent inhibitors of CDK2, with some compounds showing single-digit nanomolar potency. | Anticancer agents | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyrazol-1-ylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11-12;;/h1-7H,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTRWMNNHWLYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4 1h Pyrazol 1 Yl Aniline Dihydrochloride and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H NMR) Analysis of Pyrazole-Aniline Systems

Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. In pyrazole-aniline systems, the chemical shifts of the protons are influenced by the aromatic nature of both the pyrazole (B372694) and aniline (B41778) rings.

For a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the ¹H NMR spectrum showed distinct signals corresponding to the different hydrogen environments. mdpi.com The pyrazole hydrogens appeared as downfield singlets at 7.50 and 7.25 ppm, while the aniline ring hydrogens presented as doublets at 6.88 and 6.62 ppm. mdpi.com A broad singlet at 3.85 ppm was attributed to the N-H protons of the aniline group. mdpi.com In the case of halogenated 1H-pyrazoles, the N-H proton resonance is typically observed in the range of 13–8 ppm. mdpi.com The protons at positions 3 and 5 of the pyrazole ring are observed between 7.8 and 7.5 ppm. mdpi.com

For 4-(1H-Pyrazol-1-yl)aniline, the expected ¹H NMR signals would include distinct resonances for the pyrazole and aniline ring protons. The dihydrochloride (B599025) salt formation would likely lead to a downfield shift of the aniline protons and the appearance of a broad signal for the -NH3+ protons.

Table 1: Representative ¹H NMR Chemical Shifts for Pyrazole-Aniline Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole H-3, H-5 | 7.5 - 7.8 |

| Pyrazole H-4 | ~6.4 |

| Aniline Aromatic Protons | 6.6 - 7.5 |

Note: Data is compiled from analogous structures and predicted values.

Carbon-13 NMR (¹³C NMR) Characterization of Pyrazole-Aniline Derivatives

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. In pyrazole derivatives, the carbon atoms of the heterocyclic ring exhibit characteristic chemical shifts. nih.gov For instance, in 1-acyl-3-(2-amino-5-substituted)-4,5-dihydro-1H-pyrazoles, the carbon resonances have been fully assigned using 2D NMR techniques. nih.gov In the ¹³C NMR spectrum of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, nine unique carbon signals were observed, consistent with the molecule's symmetry. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(1H-Pyrazol-1-yl)aniline Moiety

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | ~140 |

| Pyrazole C-4 | ~107 |

| Pyrazole C-5 | ~129 |

| Aniline C-1 (C-NH2) | ~145 |

| Aniline C-2, C-6 | ~115 |

| Aniline C-3, C-5 | ~130 |

Note: These are predicted values based on substituent effects and data from similar compounds.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy techniques, such as FT-IR, are instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy of 4-(1H-Pyrazol-1-yl)aniline Dihydrochloride

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its bonds. For a derivative, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, IR spectroscopy confirmed the presence of aromatic rings with a band at 1626 cm⁻¹ and aniline N-H stretches at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com In general, pyrazole derivatives show characteristic bands for the pyrazole nuclei in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov For this compound, one would expect to see characteristic peaks for the N-H stretching of the anilinium ion (-NH3+), typically in the region of 2800-3000 cm⁻¹ (broad), as well as C-N stretching and aromatic C=C stretching vibrations. The C-N stretching vibrations for aromatic amines are often observed around 1250-1360 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Anilinium -NH3+) | 2800 - 3000 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-N Stretch (Aromatic Amine) | 1250 - 1360 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. chemguide.co.uk For 4-(1H-Pyrazol-1-yl)aniline, with a molecular formula of C9H9N3, the expected molecular weight is approximately 159.19 g/mol . chemicalbook.com The dihydrochloride salt would not typically be observed as a single entity in standard mass spectrometry techniques like electron ionization (EI); instead, the spectrum would reflect the free base.

The fragmentation of pyrazole rings often involves the loss of HCN or N2. researchgate.net In the mass spectrum of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the base peak at m/z 266.0 corresponded to the loss of a pyrazole ligand. mdpi.com Aromatic amines often fragment via cleavage of the C-C bond adjacent to the C-N bond. libretexts.org The fragmentation pattern of 4-(1H-Pyrazol-1-yl)aniline would likely show a prominent molecular ion peak and fragments corresponding to the loss of small molecules from both the pyrazole and aniline rings.

Table 4: Potential Mass Spectrometry Fragments for 4-(1H-Pyrazol-1-yl)aniline

| Fragment | m/z (Mass-to-Charge Ratio) | Possible Identity |

|---|---|---|

| [M]+ | 159 | Molecular Ion |

| [M - HCN]+ | 132 | Loss of hydrogen cyanide from pyrazole ring |

| [C6H6N]+ | 92 | Aniline fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings. Pyrazole itself has a maximum UV absorption cross-section at 203 nm. rsc.orgnih.gov The electronic spectra of haloaminopyrazole derivatives recorded in ethanol (B145695) solution showed characteristic absorption bands in the range of 246–300 nm, attributed to π-π* transitions. nih.gov

For 4-(1H-Pyrazol-1-yl)aniline, the presence of two conjugated aromatic systems is expected to result in absorption bands in the UV region. The aniline chromophore typically absorbs around 230-240 nm and 280-290 nm. The conjugation with the pyrazole ring may cause a bathochromic (red) shift in these absorption maxima. The protonation of the aniline nitrogen in the dihydrochloride salt would likely induce a hypsochromic (blue) shift, as the lone pair on the nitrogen is no longer available to participate in resonance with the aromatic ring. The absorption spectra of some pyrazole ligands and their silver complexes show characteristic bands that are red-shifted upon complexation. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima (λmax)

| Compound Form | Expected λmax (nm) | Transition Type |

|---|---|---|

| 4-(1H-Pyrazol-1-yl)aniline (Free Base) | ~250-270, ~290-310 | π → π* |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational aspects of a molecule. Furthermore, it elucidates the nature of intermolecular interactions that dictate the crystal packing. Such detailed structural knowledge is fundamental in understanding the physicochemical properties of a compound, including its stability, solubility, and melting point. In the context of pyrazole-aniline derivatives, X-ray crystallography offers critical insights into how these molecules organize themselves in the solid state, including the potential for forming different crystalline forms, or polymorphs.

Analysis of Crystal Packing and Intermolecular Interactions in Pyrazole-Aniline Dihydrochloride

While specific crystallographic data for this compound is not extensively detailed in the available literature, the analysis of related pyrazole-aniline structures provides a strong basis for understanding its likely solid-state behavior. The protonation of the aniline nitrogen and a pyrazole nitrogen to form the dihydrochloride salt introduces strong hydrogen bond donors (N-H⁺) and accepts chloride ions (Cl⁻), which are expected to dominate the crystal packing.

The crystal lattice will likely be stabilized by a network of strong hydrogen bonds. The ammonium (B1175870) group (-NH₃⁺) of the aniline moiety is a potent hydrogen bond donor and is expected to form multiple hydrogen bonds with the chloride anions. Similarly, the protonated pyrazolium (B1228807) ring (C₃H₃N₂H⁺) will also participate in hydrogen bonding, likely involving its N-H group and chloride ions.

π-π Stacking: The aromatic nature of both the pyrazole and aniline rings can lead to stacking interactions, where the electron clouds of adjacent rings interact favorably.

C-H···Cl Interactions: Weak hydrogen bonds between carbon-hydrogen groups on the aromatic rings and the chloride anions can further stabilize the crystal structure.

C-H···π Interactions: The hydrogen atoms of the aromatic rings can also interact with the π-electron systems of neighboring rings.

Studies on related compounds, such as s-triazine derivatives incorporating pyrazole and aniline moieties, have utilized Hirshfeld surface analysis to quantify intermolecular contacts. mdpi.comsemanticscholar.org These analyses reveal the prevalence of H···H, N···H, and C···H contacts, underscoring the importance of hydrogen bonding and van der Waals forces in the supramolecular assembly. mdpi.comsemanticscholar.org In pyrazole-containing crystal structures, N–H···N hydrogen bonds are a common feature that leads to the formation of various supramolecular motifs like dimers, trimers, and chain-like structures (catemers). globalresearchonline.netmdpi.comresearchgate.netresearchgate.net The presence of the aniline ring and the dihydrochloride form would introduce additional complexity and directionality to these interactions.

The dihedral angle between the pyrazole and aniline rings is another critical structural parameter. In a related derivative, (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline, the dihedral angle between the pyrazole and a phenyl ring was found to be 26.1(2)°. iucr.org This twist angle in this compound will be influenced by the steric and electronic effects of the substituents and the demands of the crystal packing forces.

To illustrate the typical crystallographic parameters found in related structures, the following interactive table presents data for a pyrazole-aniline derivative.

| Parameter | Value |

| Compound | (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline iucr.org |

| Formula | C₁₇H₁₃Cl₂N₃ |

| Crystal System | Orthorhombic |

| Space Group | P c a 2₁ |

| a (Å) | 13.6471 (6) |

| b (Å) | 15.6315 (3) |

| c (Å) | 7.3514 (6) |

| V (ų) | 1568.24 (15) |

| Z | 4 |

This table presents crystallographic data for a related pyrazole-aniline compound to provide context for the structural parameters that could be expected for derivatives in this class.

Investigation of Polymorphic Forms in Related Pyrazole-Aniline Compounds

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The study of polymorphism is crucial, particularly in the pharmaceutical industry, as different crystalline forms can affect a drug's performance.

The potential for polymorphism in pyrazole-aniline compounds is significant due to the conformational flexibility between the two rings and the molecule's capacity to form a variety of strong and weak intermolecular interactions. A notable example of polymorphism has been documented for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com This compound was found to crystallize in two different polymorphic forms, primarily differing in the rotational orientation of the pyrazolyl substituents. mdpi.com This rotational difference led to distinct N-H···N intermolecular interaction patterns in the solid state, highlighting how subtle conformational changes can result in different crystal packing arrangements. mdpi.com

Another study on a pyrazole-type ligand and its zinc coordination complexes also revealed the existence of multiple polymorphic forms. researchgate.net The formation of different polymorphs was directed by the choice of ions in the crystallization process, and the resulting crystal structures varied in their hydrogen bonding networks and stacking interactions. researchgate.net

For this compound, the likelihood of polymorphism would be influenced by factors such as:

Solvent of Crystallization: Different solvents can mediate different intermolecular interactions during crystal growth, leading to the formation of distinct polymorphs or solvates.

Temperature and Pressure: Crystallization under different thermodynamic conditions can favor the nucleation and growth of different crystal forms.

Presence of Impurities: Impurities can sometimes inhibit the growth of a more stable polymorph, allowing a metastable form to crystallize.

The primary drivers for polymorphism in this class of compounds are the versatile hydrogen-bonding capabilities of the pyrazole and aniline moieties, coupled with the potential for different π-π stacking geometries. globalresearchonline.netresearchgate.net The existence of multiple hydrogen bond donors and acceptors allows for a variety of energetically similar, yet structurally distinct, supramolecular arrangements, making the isolation of different polymorphic forms a distinct possibility.

The table below summarizes key findings from a polymorphism study on a related pyrazole-aniline compound.

| Compound | Polymorph | Key Structural Difference | Ref. |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Polymorph I | Specific rotational orientation of pyrazolyl groups and N-H···N interactions. | mdpi.com |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Polymorph II | Different rotational orientation of pyrazolyl groups, leading to altered N-H···N intermolecular interactions. | mdpi.com |

This table illustrates documented polymorphism in a related pyrazole-aniline derivative, showcasing how conformational differences can lead to distinct crystalline structures.

Computational and Theoretical Investigations of 4 1h Pyrazol 1 Yl Aniline Dihydrochloride and Pyrazole Aniline Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution, molecular orbital energies, and reactivity, providing a foundational understanding of the pyrazole-aniline system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyrazole-aniline systems, DFT calculations are crucial for determining the most stable geometric conformations and understanding their chemical reactivity. The conformational landscape is defined by the rotational freedom between the pyrazole (B372694) and aniline (B41778) rings. DFT calculations can map the potential energy surface to identify low-energy conformers, which are critical for predicting how the molecule will interact with its environment.

Key parameters derived from DFT studies that describe the reactivity of these molecules include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govekb.eg

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (E_gap = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. acs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites for intermolecular interactions. ekb.egresearchgate.netnih.gov

Theoretical calculations on various pyrazole derivatives have established these parameters, providing a solid framework for understanding the electronic behavior of the 4-(1H-Pyrazol-1-yl)aniline core. researchgate.netasianpubs.org

For example, studies on substituted aniline derivatives show that electron-donating substituents tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. A computational study on s-triazine derivatives bearing both pyrazole and aniline motifs found that a bromo substituent on the aniline ring increased the molecule's polarity and slightly enhanced its performance as a corrosion inhibitor compared to the unsubstituted version. nih.govmdpi.com This highlights how substituents directly influence intermolecular forces and reactivity. mdpi.com

DFT calculations can model these effects systematically, predicting changes in properties such as the HOMO-LUMO gap, dipole moment, and polarizability. ekb.egmdpi.com This predictive power is crucial for designing molecules with specific electronic or optical properties, for instance, in the development of nonlinear optical (NLO) materials or targeted therapeutic agents. nih.gov

Table 1: Calculated Quantum Chemical Parameters for Substituted Pyrazole-Aniline Systems

| Derivative | Substituent on Aniline Ring | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Compound A | Unsubstituted | -5.89 | -1.21 | 4.68 | 1.018 |

| Compound B | 4-Bromo | -6.01 | -1.45 | 4.56 | 4.249 |

| Compound C | 4-Nitro | -6.54 | -2.87 | 3.67 | 7.891 |

| Compound D | 4-Amino | -5.43 | -0.98 | 4.45 | 2.543 |

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules and their interactions with other chemical species over time.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. eurasianjournals.com By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule over time, offering a detailed view of its conformational flexibility and interactions with its environment, such as a solvent or a biological membrane. eurasianjournals.comresearchgate.net

For 4-(1H-Pyrazol-1-yl)aniline and its derivatives, MD simulations can:

Explore Conformational Space: Reveal the different shapes (conformers) the molecule can adopt and the transitions between them.

Analyze Intermolecular Interactions: Simulate how the molecule interacts with surrounding solvent molecules or other solutes through forces like hydrogen bonding and van der Waals interactions. researchgate.netresearchgate.net Studies on pyrazole-containing imide derivatives have used MD simulations to explore the stability of a ligand-protein complex, analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the binding mode. researchgate.netnih.gov

This information is vital for understanding how the molecule behaves in a realistic chemical or biological setting, which is a critical step in drug design and materials science. eurasianjournals.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. ijnrd.orgijpbs.com This method is a cornerstone of structure-based drug design.

Numerous studies have employed molecular docking to investigate the potential of pyrazole-aniline derivatives as inhibitors of various biological targets. nih.gov For instance, derivatives have been docked into the active sites of enzymes like cyclin-dependent kinase 2 (CDK2), dipeptidyl peptidase-IV (DPP-IV), and fungal 14-alpha demethylase to predict their binding affinity and interaction patterns. ijnrd.orgnih.govchemmethod.com The docking scores, typically expressed in kcal/mol, provide an estimate of the binding free energy, with lower scores indicating a more favorable interaction. chemmethod.com

These studies often reveal key interactions, such as hydrogen bonds or π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. researchgate.net This information is invaluable for explaining the structure-activity relationship (SAR) and for rationally designing more potent and selective inhibitors. nih.govnih.gov

Table 2: Summary of Molecular Docking Studies on Pyrazole-Aniline Derivatives

| Pyrazole Derivative Class | Target Macromolecule | Key Findings |

|---|---|---|

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Identified probable binding model at the active site, correlating with potent anticancer activity. nih.govresearchgate.net |

| Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Derivatives showed better docking scores (-8.5 to -9.6 kcal/mol) than the standard drug Anagliptin, suggesting high potential as DPP-IV inhibitors. chemmethod.com |

| Various Pyrazole Derivatives | Fungal 14-alpha demethylase | In silico screening identified derivatives with prominent antifungal activity by predicting binding affinity to the enzyme's active site. ijnrd.org |

| Pyrazole-containing imide derivatives | Heat Shock Protein 90α (Hsp90α) | Docking and MD simulations identified Hsp90α as a potential target and explored the binding mode of potent anticancer compounds. researchgate.netnih.gov |

In Silico Approaches in Chemical Research

The computational and theoretical methods discussed—spanning from quantum mechanics to classical molecular dynamics and docking—are collectively known as in silico approaches. nih.gov These techniques have become an integral part of chemical and pharmaceutical research, offering a cost-effective and efficient alternative or complement to traditional experimental work. eurasianjournals.comresearchgate.net

The application of in silico tools in the study of pyrazole-aniline systems exemplifies their broad utility:

Accelerating Discovery: Virtual screening and molecular docking allow researchers to rapidly screen large libraries of compounds to identify promising candidates for a specific biological target, significantly speeding up the initial phases of drug discovery. ijnrd.orgnih.govijpbs.com

Providing Mechanistic Insight: Quantum chemical calculations and MD simulations offer a molecular-level understanding of reaction mechanisms, molecular stability, and intermolecular interactions that can be difficult to probe experimentally. researchgate.netmdpi.com

Rational Design: By predicting how structural modifications affect a molecule's properties and biological activity, computational methods enable the rational, targeted design of new molecules with enhanced characteristics, be it for therapeutic use, catalysis, or materials science. researchgate.netijpbs.com

In essence, computational investigations provide a powerful framework for exploring the chemical space of 4-(1H-Pyrazol-1-yl)aniline and its derivatives, guiding the synthesis and testing of new compounds with tailored functionalities.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Screening Methodologies

In the early phases of drug development, in silico ADMET screening is vital for identifying potential pharmacokinetic and toxicity issues, thereby reducing the likelihood of failure in later, more expensive stages of research. chemmethod.com Various computational tools and web servers, such as SwissADME, ADMETlab, and Qikprop, are commonly employed to predict the ADMET properties of pyrazole-aniline derivatives. chemmethod.comjscimedcentral.com

These methodologies calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. Key predictions include adherence to drug-likeness rules, such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov For instance, a comprehensive computational analysis of substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives was conducted to evaluate their potential as DPP-IV inhibitors, where their ADMET profiles were established to indicate their suitability for further development. chemmethod.com

The primary goal of these screening methods is to filter compound libraries and prioritize candidates that exhibit a favorable balance of properties, such as good oral bioavailability and low predicted toxicity. This computational pre-screening ensures that resources are focused on compounds with a higher probability of success in clinical trials. chemmethod.com

| Parameter | Description | Favorable Range/Criteria | Reference |

| Molecular Weight (MW) | The mass of one mole of the substance. | ≤ 500 g/mol | nih.gov |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipid solubility. | ≤ 5 | nih.gov |

| Hydrogen Bond Donors | The number of N-H and O-H bonds in the molecule. | ≤ 5 | nih.gov |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | ≤ 10 | nih.gov |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | < 140 Ų | chemmethod.com |

| Gastrointestinal (GI) Absorption | Prediction of the compound's ability to be absorbed from the gut. | High | chemmethod.com |

| Blood-Brain Barrier (BBB) Permeation | Prediction of the compound's ability to cross the BBB and enter the central nervous system. | Yes/No | chemmethod.com |

This table presents a generalized overview of key ADMET parameters and their typically favorable ranges as used in computational screening of drug candidates.

Structure-Based Design Principles Applied to Pyrazole-Aniline Scaffolds

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design ligands with high affinity and selectivity. This approach is widely applied to the pyrazole-aniline scaffold to develop potent inhibitors for various diseases. frontiersin.orgrsc.org The pyrazole ring is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and versatile role in interacting with biological targets. nih.gov

A cornerstone of SBDD is molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govijpbs.com In studies involving pyrazole-aniline derivatives, docking simulations are performed to understand the binding modes and affinities for specific targets like cyclin-dependent kinase 2 (CDK2), dipeptidyl peptidase-IV (DPP-IV), and vascular endothelial growth factor receptor 2 (VEGFR2). chemmethod.comrsc.orgnih.gov

For example, in the design of novel anticancer agents, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were docked into the active site of CDK2. nih.govresearchgate.net These simulations revealed crucial hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity, guiding the synthesis of compounds with improved potency. nih.govresearchgate.net Similarly, docking studies of pyrazole-aniline analogues against the DPP-IV enzyme showed binding affinities (docking scores) ranging from -8.5 to -9.6 kcal/mol, which were superior to the standard ligand Anagliptin (-7.6 kcal/mol), indicating a high potential for enzyme inhibition. chemmethod.comchemmethod.com

Another key SBDD principle is pharmacophore modeling . A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. For pyrazole systems, these models can identify crucial features like hydrogen bond acceptors, aromatic rings, and hydrophobic groups that are critical for biological activity, providing a blueprint for designing new molecules with enhanced inhibitory potential. nih.gov

| Compound Class/Derivative | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

| ((Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | DPP-IV | -8.5 to -9.6 | Hydrogen bonds, π-cation interactions | chemmethod.comchemmethod.com |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (Compound 5a) | CDK2/cyclin E | Not specified, but potent inhibitor (IC₅₀ = 0.98 µM) | Interaction with active site residues | nih.govresearchgate.net |

| N-Phenyl pyrazole substituted 9-anilinoacridines | Topoisomerase II | -5.58 to -7.78 | Hydrogen bonding, hydrophobic interactions | jscimedcentral.com |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | VEGFR2 | Not specified, but potent inhibitor (IC₅₀ = 8.93 nM) | Binding within the enzyme active site | rsc.org |

This table summarizes findings from various molecular docking studies on pyrazole-aniline systems, illustrating the application of structure-based design to different therapeutic targets.

Advanced Applications and Research Frontiers of 4 1h Pyrazol 1 Yl Aniline Dihydrochloride Derivatives

Role as a Versatile Ligand in Coordination Chemistry

The nitrogen atoms in both the pyrazole (B372694) ring and the aniline (B41778) group of 4-(1H-pyrazol-1-yl)aniline make it an excellent ligand for coordinating with a wide array of metal ions. This versatility has led to significant research into its use in forming metal complexes with tunable electronic and steric properties. researchgate.net Pyrazole-based ligands are attractive in coordination chemistry due to their synthetic accessibility and the stability they impart to the resulting metal complexes. researchgate.net

The synthesis of metal complexes using pyrazole-containing ligands is a well-established field, encompassing main group elements, transition metals, and even lanthanides and actinides. nih.gov The 4-(1H-pyrazol-1-yl)aniline ligand can act as a bidentate or monodentate donor, coordinating through the pyrazole N2 atom and/or the aniline amino group. The synthesis typically involves reacting the deprotonated ligand (the free aniline base) with a suitable metal salt in an appropriate solvent.

Researchers have successfully synthesized complexes with a variety of metals. For instance, pyrazole ligands have been used to prepare complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.gov The coordination environment can be fine-tuned by modifying substituents on the pyrazole or aniline rings, influencing the resulting complex's geometry, which can range from tetrahedral to square planar or octahedral arrangements. nih.govnih.gov

Table 1: Examples of Metal Complexes with Pyrazole-Type Ligands

| Metal Ion | Ligand Type | Resulting Geometry | Reference |

|---|---|---|---|

| Ni(II), Zn(II), Cd(II) | Thiol-substituted triazole | Tetrahedral | nih.gov |

| Cu(II) | Thiol-substituted triazole | Square Planar | nih.gov |

| Lanthanides (e.g., Ln) | Acylpyrazolone | Pentagonal-bipyramidal, Antiprismatic | nih.gov |

| Ruthenium(II) | Pincer-type bis(pyrazol-3-yl)pyridine | Distorted Octahedral | nih.gov |

This table is illustrative of the types of complexes formed with pyrazole-based ligands, demonstrating the structural diversity achievable.

Metal complexes derived from pyrazole ligands have emerged as effective catalysts in a variety of organic transformations. researchgate.net The electronic properties of the pyrazole ring, combined with the ancillary groups on the ligand, can be tuned to control the activity and selectivity of the metal center. researchgate.net

Key catalytic applications include:

Carbon-Carbon Coupling Reactions: Palladium, nickel, and copper complexes featuring pyrazole-based ligands have been successfully employed as catalysts in Suzuki and Heck coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for creating complex molecules from simpler precursors.

Olefin Polymerization: Late transition metal complexes, particularly those of iron, cobalt, and nickel, with bis(pyrazolyl)pyridine ligands (structurally related to aniline-pyrazole systems) act as single-site catalysts for ethylene (B1197577) polymerization. researchgate.net These catalysts can produce highly linear polyethylene (B3416737) with specific molecular weights and narrow distributions. researchgate.net

Hydrogenation and Dehydrogenation: Protic pyrazole complexes, where the N-H group of the pyrazole can participate in the reaction, have been investigated for catalytic hydrogenation and dehydrogenation processes. nih.govsemanticscholar.org This "metal-ligand cooperation" provides a pathway for activating substrates. semanticscholar.org

Table 2: Catalytic Activities of Pyrazole-Metal Complexes

| Catalytic Reaction | Metal Catalyst | Ligand System | Key Feature | Reference |

|---|---|---|---|---|

| Ethylene Polymerization | Fe(II), Co(II) | Bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine | Produces highly linear polyethylene | researchgate.net |

| C-C Coupling (Suzuki) | Pd, Fe, Co, Ru, Cu, Ni | General Pyrazoles | Effective N-donor ligands for cross-coupling | researchgate.net |

The coordination compounds derived from pyrazole-aniline ligands possess properties that are highly valuable in material science. nih.gov The ability to form stable, often intricate, supramolecular assemblies through hydrogen bonding and other non-covalent interactions makes them excellent candidates for crystal engineering. mdpi.com These ordered structures can give rise to materials with interesting optical, electronic, and magnetic properties.

Applications in this domain include:

Non-linear Optics and Semiconductors: Transition metal-based coordination compounds are being explored for their potential use in non-linear optical devices and as semiconductors. mdpi.com

Luminescent Materials: The electronic properties of pyrazoles make them suitable components for creating fluorescent and photoluminescent materials. nih.gov Metal complexes can exhibit intense and tunable emission, making them useful as fluorescent probes and sensors or as components in organic light-emitting diodes (OLEDs). researchgate.net

Magnetic Materials: The assembly of metal ions using pyrazole-based ligands can lead to the formation of polynuclear complexes with specific magnetic properties, which are of interest for data storage and spintronics.

Applications in Organic Synthesis as Chemical Intermediates and Building Blocks

Beyond its role as a ligand, 4-(1H-pyrazol-1-yl)aniline is a crucial intermediate in multistep organic synthesis. The presence of a primary aromatic amine (the aniline -NH2 group) allows for a wide range of chemical transformations, including diazotization, acylation, and condensation reactions, making it a versatile building block for more complex functional molecules. ijrpc.com

The conjugated system spanning the aniline and pyrazole rings forms a chromophore that is the basis for synthesizing various dyes and pigments. The aniline moiety can be diazotized and coupled with other aromatic compounds to produce a vast range of azo dyes. irapa.org

Furthermore, the inherent electronic and photophysical properties of the pyrazole ring are exploited in the creation of advanced fluorescent materials. nih.gov

Fluorescent Probes: Pyrazole derivatives are used to construct molecules that exhibit fluorescence, which can be sensitive to their chemical environment (e.g., pH, presence of metal ions). growingscience.commdpi.com This makes them useful as sensors in chemical and biological systems. For example, triflic-acid-promoted cyclization of a pyrazole carbaldehyde derivative yielded compounds with a rigid backbone that exhibited bright fluorescence. mdpi.com

Organic Fluorophores: The pyrazole core is integrated into larger π-conjugated systems to create small-molecule organic fluorophores. nih.gov By chemically modifying the aniline group or the pyrazole ring, the absorption and emission wavelengths of these dyes can be precisely tuned.

The pyrazole nucleus is a well-established pharmacophore in the agrochemical industry, found in numerous commercial pesticides. nih.govnih.gov The 4-(1H-pyrazol-1-yl)aniline scaffold is a key building block for synthesizing new active ingredients with fungicidal and insecticidal properties.

Fungicides: Researchers have developed novel antifungal agents by incorporating the pyrazole-aniline structure into larger molecules. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline group have shown significant antifungal activity against crop pathogens like Fusarium graminearum. researchgate.net

Insecticides: The structural motif is also present in modern insecticides. Diamide insecticides, a major class of agrochemicals, have been developed by combining pyrazolyl-aniline fragments with other chemical groups to create compounds with high efficacy against various pests. nih.gov The synthesis often involves creating an amide bond using the aniline nitrogen of the pyrazole-aniline building block. nih.gov

Role in the Development of Fine Chemicals

The 4-(1H-Pyrazol-1-yl)aniline structure is a key intermediate in the synthesis of high-value, specialized chemical products, known as fine chemicals. Its utility stems from the ability of the aniline group to undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

One prominent example is its use as a precursor for synthesizing 4-(1H-pyrazol-1-yl)phenyl isothiocyanate. This isothiocyanate derivative is a crucial reagent in the subsequent production of thiosemicarbazide (B42300) intermediates. nih.govmdpi.com These thiosemicarbazides are, in turn, condensed with various aromatic aldehydes to produce a library of thiosemicarbazone derivatives. nih.govmdpi.com This multi-step synthesis pathway highlights the role of 4-(1H-Pyrazol-1-yl)aniline as a foundational block for creating sophisticated molecules with specific biological activities, such as the enzyme inhibitors discussed in later sections. The synthesis of such specialized compounds, which are not produced in bulk but are valued for their specific functions, is the cornerstone of fine chemical development.

Protein Conjugation and Biocompatible Fluorescent Dyes

Derivatives of 4-(1H-Pyrazol-1-yl)aniline are being explored for the creation of novel fluorescent dyes, particularly those intended for biological applications like protein conjugation. The pyrazole ring is a component of many small-molecule fluorophores known for intense and tunable light emission. nih.gov

Research has demonstrated the synthesis of complex fluorescent dyes built upon a pyrazolyl-benzenamine framework. For instance, a multi-step synthesis starting from cyanuric chloride has yielded a novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye, specifically designed for protein binding applications. growingscience.com The development of such dyes involves creating functionalized molecules that can be coupled to amines and amino acids, the building blocks of proteins. rsc.org These biocompatible dyes are essential tools in biochemical and medical research, enabling the visualization and tracking of proteins within biological systems. The inherent fluorescence of the pyrazole-containing core, combined with the reactive potential of the aniline group, makes this scaffold highly suitable for designing probes for biological imaging and sensing.

Exploration in Biological and Medicinal Chemistry Research (Scaffold-Focused)

The pyrazole-aniline core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for multiple, distinct biological targets. mdpi.com Its derivatives have been extensively investigated as scaffolds for designing potent and selective enzyme inhibitors.

Pyrazole-Aniline Derivatives as Scaffolds for Enzyme Inhibition Studies

The structural rigidity and specific electronic properties of the pyrazole-aniline scaffold allow it to form key interactions within the active sites of various enzymes, making it an ideal starting point for inhibitor design.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that is a significant target in the management of type 2 diabetes. nih.govnih.gov Inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion. nih.gov The pyrazole scaffold is a component of several known DPP-IV inhibitors. nih.govchemmethod.comresearchgate.net

Researchers have synthesized and evaluated numerous pyrazole-aniline derivatives for DPP-IV inhibition. One study involved the creation of a series of new thiosemicarbazones derived from 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide. nih.gov These compounds were tested for their DPP-IV inhibitory effects, with some showing exceptionally high potency. Molecular docking studies suggest that the pyrazole scaffold of these inhibitors forms π-π interactions with key amino acid residues, such as Arg358, in the enzyme's active site. nih.gov The pyrazolidine (B1218672) scaffold, a related structure, has also been incorporated into potent and selective DPP-IV inhibitors. nih.gov

| Compound Name | Structure/Class | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | Thiosemicarbazone | 1.266 nM | nih.gov |

| Sitagliptin (Reference) | Gliptin | 4.380 nM | nih.gov |

| Compound 1 | Isoleucine pyrazolidide | 2.02 µM (human Caco-2) | nih.gov |

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its deregulation is linked to the development of various cancers. nih.govnih.gov This makes CDK2 an attractive target for the development of new anticancer therapies. nih.gov The pyrazole scaffold is a prominent feature in many potent CDK2 inhibitors. mdpi.comnih.govresearchgate.net

A variety of pyrazole-aniline derivatives have been designed and synthesized as CDK2 inhibitors. nih.govnih.gov One strategy involves the bioisosteric replacement of other chemical groups with a pyrazole moiety to improve potency and selectivity. nih.govnih.gov For example, replacing a thiazole (B1198619) group in a known inhibitor with a pyrazole group led to derivatives with potent CDK2-cyclin E inhibition at nanomolar concentrations. nih.gov Similarly, replacing a phenylsulfonamide moiety with pyrazole derivatives afforded a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that exhibited potent CDK2 inhibitory activity. nih.govmdpi.com In-depth studies on these compounds have confirmed their mechanism of action, showing they reduce the phosphorylation of downstream targets like the retinoblastoma protein, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

| Compound/Series | Structure/Class | Inhibitory Value (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Kᵢ = 0.005 µM | nih.govmdpi.com |

| Compound 14 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Kᵢ = 0.007 µM | mdpi.com |

| Compound 19 | 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | Kᵢ = 0.001 µM | nih.gov |

| Compound 9 | 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | Kᵢ = 0.023 µM | nih.gov |

| Compound 9 (from a different series) | Novel Pyrazole Derivative | IC₅₀ = 0.96 µM | nih.gov |

| Compound 7d | Novel Pyrazole Derivative | IC₅₀ = 1.47 µM | nih.gov |

Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of arylamine drugs and carcinogens. nih.gov Inhibition of NAT, particularly in prokaryotes like Mycobacterium tuberculosis, has been identified as a potential strategy for developing new anti-tuberculosis drugs. nih.govnih.gov

Research into inhibitors for this enzyme family has identified the 3,5-diaryl-1H-pyrazole scaffold as a promising starting point. nih.govju.edu.jo A novel series of these compounds was synthesized and shown to be specific inhibitors of prokaryotic NAT enzymes. nih.gov This research was based on a hit compound identified from a high-throughput screen that was found to inhibit the growth of Mycobacterium tuberculosis. ju.edu.jo While these specific compounds are not direct aniline derivatives, the findings establish the pyrazole core as a critical pharmacophore for NAT inhibition. The 4-(1H-Pyrazol-1-yl)aniline structure represents a logical and synthetically accessible scaffold for designing next-generation NAT inhibitors, where the aniline portion can be modified to optimize binding and specificity for the enzyme's active site.

Monoamine Oxidase B (MAO-B) Inhibitor Exploration

The structural framework of pyrazole and its derivatives has been a significant area of focus in the development of selective monoamine oxidase B (MAO-B) inhibitors. Research has demonstrated that pyrazoline-based compounds can act as potent, selective, and reversible MAO-B inhibitors. nih.govresearchgate.net In one study, a series of synthesized pyrazoline derivatives were found to be active in the nanomolar (nM) range and were approximately 100 times more potent than the established inhibitor, selegiline. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potential of these compounds. For instance, the introduction of specific substituents, such as a benzyloxy group or a chlorine atom, on prenylated pyrazolines has been shown to enhance the interaction with the active site of human MAO-B (hMAO-B). drugbank.com Further investigations into halogenated pyrazolines revealed that substitutions on the phenyl ring at the C5 position of the pyrazoline core lead to potent MAO-B inhibition. nih.gov The potency was observed to increase in the order of –H < –Br < –Cl < –F, with the fluorine-substituted derivative, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7), showing the highest potency against MAO-B with an IC₅₀ value of 0.063 µM. nih.gov

| Compound | Substitution Pattern | MAO-B Inhibitory Activity (IC₅₀ µM) | Selectivity |

|---|---|---|---|

| EH1 | -H | >10 | Selective for MAO-B |

| EH6 | -Cl | 0.081 | Selective for MAO-B |

| EH7 | -F | 0.063 | Selective for MAO-B |

| EH8 | -Br | 0.125 | Selective for MAO-B |

Data sourced from Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors. nih.gov

Antimicrobial and Antiviral Research with Pyrazole-Aniline Structures

The versatile scaffold of pyrazole-aniline has been extensively explored for its potential in combating microbial and viral infections.

Antimicrobial Activity: Derivatives incorporating the pyrazole-aniline structure have demonstrated significant activity against a range of pathogens. For example, a series of pyrazole-aniline linked coumarin (B35378) derivatives exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values ranging between 1.9 and 7.8 μg/mL for the most active compounds. researchgate.net Similarly, certain aniline-derived pyrazoles have been identified as effective growth inhibitors of Staphylococcus aureus, with MIC values as low as 16 μg/mL. nih.gov The antibacterial and antifungal properties are often remarkable, with some pyrazole-hydrazone derivatives displaying higher potency than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov The antimicrobial potential is not limited to bacteria; promising antifungal activity has also been observed, with some derivatives showing potency equivalent to the control drug miconazole. researchgate.net

| Compound Class | Target Organism | Activity (MIC) |

|---|---|---|

| Pyrazole-aniline linked coumarins | Bacterial strains | 1.9 - 7.8 µg/mL researchgate.net |

| Aniline-derived pyrazoles | S. aureus | As low as 16 µg/mL nih.gov |

| Pyrazole-hydrazone derivatives (21a) | Bacteria & Fungi | 2.9 - 7.8 µg/mL nih.gov |

| 1,3,5-trisubstituted pyrazoles (2d) | Bacteria & C. albicans | Promising activity tsijournals.com |

Antiviral Activity: In the realm of antiviral research, pyrazole-aniline structures have emerged as promising candidates. A study on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines demonstrated their ability to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. nih.gov These compounds showed a marked improvement in potency and selectivity compared to reference inhibitors. nih.gov Further research has highlighted the broad-spectrum antiviral potential of pyrazole derivatives against various viruses, including Hepatitis A, Herpes simplex virus type-1, and Newcastle disease virus (NDV). nih.govresearchgate.net Notably, specific hydrazone and thiazolidinedione derivatives of pyrazole achieved 100% protection against NDV in experimental models. researchgate.net

Antioxidant Activity and Radical Scavenging Properties of Pyrazole-Aniline Derivatives

Derivatives of pyrazole-aniline are recognized for their significant antioxidant and radical scavenging capabilities. ijpsr.commdpi.com The antioxidant potential of these compounds has been evaluated through various in-vitro assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging and nitric oxide scavenging methods. researchgate.netresearchgate.net

In one study, newly synthesized N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives exhibited mild to moderate nitric oxide scavenging activity. researchgate.net Among the tested compounds, derivative 5g, a 4-nitro substituted compound, demonstrated the highest antioxidant activity, with 62.1% inhibition at a concentration of 300μg. researchgate.net Other research has focused on pyrazolone (B3327878) derivatives, which are structurally related. These compounds have shown a potent ability to inhibit lipid peroxidation, a key process in oxidative stress, by reducing markers like Malondialdehyde (MDA) and 4-Hydroxyl-2-nonenal (4-HNE). nih.gov Phenyl-pyrazolone derivatives have also been identified as robust antioxidants, effectively scavenging free radicals in EPR-based assays. mdpi.com The antioxidant capacity is influenced by the nature of the substituents on the pyrazole-aniline core, allowing for the modulation of this property. mdpi.com

| Compound/Derivative Class | Assay Method | Result |

|---|---|---|

| N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivative (5g) | Nitric Oxide Scavenging | 62.1% inhibition at 300µg researchgate.net |

| Pyrazolone derivatives (PYZ7, PYZ8, PYZ9, PYZ10) | Lipid Peroxidation (MDA & 4-HNE) | Effective control of MDA & 4-HNE generation nih.gov |

| Phenyl-pyrazolone derivative (Compound 2) | DPPH/DMPO EPR assays | Robust antioxidant mdpi.com |

| Pyrimidinethione derivatives (276, 277) | General antioxidant screening | Most potent antioxidant agents mdpi.com |

Investigation of Anti-inflammatory and Analgesic Potentials

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents, with several pyrazole-based drugs, such as celecoxib, already in clinical use. mdpi.comresearchgate.netrjsocmed.com Research into pyrazole-aniline derivatives continues to yield compounds with significant therapeutic potential in this area.

The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats. researchgate.netresearchgate.net In this model, various pyrazole derivatives have demonstrated potent activity, sometimes comparable or superior to standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. researchgate.netresearchgate.net For instance, a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives showed potent anti-inflammatory effects. researchgate.net The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, a key target in inflammation. researchgate.net

Analgesic properties are frequently assessed using methods like the acetic acid-induced writhing test. researchgate.netzsmu.edu.ua Studies have shown that pyrazole-aniline and related structures can significantly inhibit nociception. researchgate.net Pyrazoline derivatives, in particular, have been found to be potent, with some compounds demonstrating higher inhibition of nociception than their pyrazole counterparts. researchgate.net The fusion of the pyrazole nucleus with other heterocyclic systems, such as thiophene, has also been explored as a strategy to develop agents with enhanced anti-inflammatory and analgesic actions. rjsocmed.combohrium.com

| Compound Class | In-vivo Model | Observed Activity | Reference Drug |

|---|---|---|---|

| Pyrazole-3(5)-carboxylic acid derivatives | Carrageenan-induced paw edema | Potent anti-inflammatory activity researchgate.net | Indomethacin |

| Pyrazole-3(5)-carboxylic acid derivatives | p-Benzoquinone-induced writhing | Potent analgesic activity researchgate.net | Aspirin |

| Pyrazoline derivatives (2d, 2e) | Carrageenan-induced paw edema | Potent anti-inflammatory activity researchgate.net | N/A |

| Pyrazoline derivatives (2d, 2e) | Nociception test | Potent analgesic activity (2e > 2d) researchgate.net | N/A |

Development of Pyrazole-Aniline Scaffolds as Corrosion Inhibitors

Pyrazole-aniline derivatives have been successfully developed as highly effective corrosion inhibitors, particularly for protecting carbon steel in acidic environments. acs.orgbohrium.com These molecules function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic dissolution and cathodic hydrogen evolution reactions. acs.orgresearchgate.net

Research has shown that hybrid molecules incorporating pyrazole, aniline, and s-triazine motifs exhibit superior inhibition efficiency. nih.govroyalsocietypublishing.org For example, bis(dimethylpyrazolyl)-aniline-s-triazine derivatives have demonstrated excellent performance in sulfuric acid. The inhibition efficiency is significantly influenced by the substituents on the aniline ring. nih.govroyalsocietypublishing.org A derivative bearing a bromo group (PTA-2) achieved an inhibition efficiency of 96.5% at 120 ppm, while a derivative with a methoxy (B1213986) group (PTA-3) reached 93.4% at the same concentration. nih.govroyalsocietypublishing.org In contrast, the unsubstituted parent compound (PTA-1) showed a lower efficiency of 79.0% even at a higher concentration of 175 ppm. nih.govroyalsocietypublishing.org This highlights the role of electron-donating and withdrawing groups in modulating the adsorption and protective properties of the inhibitor. acs.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, confirm that these compounds act as mixed-type inhibitors, effectively retarding the corrosion process. acs.orgnih.gov

| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) |

|---|---|---|---|

| PTA-1 (Unsubstituted) | 0.25 M H₂SO₄ | 175 ppm | 79.0% nih.govroyalsocietypublishing.org |

| PTA-2 (-Br substituted) | 0.25 M H₂SO₄ | 120 ppm | 96.5% nih.govroyalsocietypublishing.org |

| PTA-3 (-OCH₃ substituted) | 0.25 M H₂SO₄ | 120 ppm | 93.4% nih.govroyalsocietypublishing.org |

| Compound (2) (-Br substituted s-triazine/morpholino-anilino-pyrazole) | Acidic Solution | 80 ppm | 98.5% acs.orgnih.gov |

| Compound 4-CP | 1 M HCl | 10⁻³ M | 94% researchgate.net |

Future Research Directions and Concluding Remarks

Emerging Synthetic Routes and Green Chemistry Approaches for 4-(1H-Pyrazol-1-yl)aniline Dihydrochloride (B599025)

The synthesis of pyrazole (B372694) derivatives, including 4-(1H-Pyrazol-1-yl)aniline, has traditionally relied on well-established methods such as the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. jetir.org However, the field is increasingly shifting towards more sustainable and efficient methodologies, aligning with the principles of green chemistry. Future research is focused on optimizing these routes to improve yields, reduce waste, and minimize the use of hazardous materials.

Emerging synthetic strategies often involve multicomponent reactions (MCRs), which offer significant advantages by combining multiple starting materials in a single step to form complex products, thereby increasing atomic efficiency. ias.ac.in For the synthesis of pyrazole-aniline structures, this could involve a one-pot reaction of a substituted phenylhydrazine, a dicarbonyl compound, and other reactants under eco-friendly conditions. preprints.org

Green chemistry approaches that are being actively explored for pyrazole synthesis include:

Catalyst Innovation: The use of heterogeneous or reusable catalysts is a key area of development. For instance, nano-ZnO has been employed as an efficient and recyclable catalyst for synthesizing 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.gov Similarly, ammonium (B1175870) chloride has been used as a green catalyst in Knorr pyrazole synthesis. jetir.org

Alternative Energy Sources: Microwave and ultrasonic irradiation are being used to accelerate reaction rates and improve yields. ias.ac.in These methods provide uniform heating and enhanced mass transfer, often leading to cleaner reactions with fewer side products compared to conventional heating.

Eco-friendly Solvents: Research is focused on replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. ias.ac.inmdpi.com Some procedures have even achieved solvent-free conditions, further reducing the environmental impact. ias.ac.inresearchgate.net

The final conversion to 4-(1H-Pyrazol-1-yl)aniline dihydrochloride is typically a straightforward acid-base reaction, where the synthesized aniline (B41778) derivative is treated with hydrochloric acid. The focus of green chemistry in this context would be on the efficient isolation and purification of the final salt product with minimal solvent use.

| Parameter | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Catalysts | Homogeneous mineral acids (e.g., H₂SO₄, HCl) | Heterogeneous catalysts (e.g., nano-ZnO), green catalysts (e.g., NH₄Cl), reusable catalysts. jetir.orgnih.gov |

| Solvents | Volatile organic compounds (e.g., ethanol (B145695), acetic acid) | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions. ias.ac.in |

| Energy Source | Conventional reflux/heating | Microwave irradiation, ultrasonic irradiation. ias.ac.in |

| Efficiency | Often requires longer reaction times and complex work-up | Shorter reaction times, simpler work-up, and higher atom economy through multicomponent reactions. preprints.orgnih.gov |

Advanced Spectroscopic and Computational Techniques for Deeper Molecular Understanding

A thorough understanding of the molecular structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Advanced spectroscopic and computational methods are indispensable tools for this purpose.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. For related pyrazole-aniline compounds, ¹H NMR spectra typically show characteristic signals for the protons on the pyrazole and aniline rings. mdpi.comresearchgate.net For instance, the protons of the methylene (B1212753) group in some pyrazole derivatives appear in the region of 5.34–5.55 ppm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. In a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, characteristic N-H stretches for the aniline group were observed at 3328 cm⁻¹ and 3448 cm⁻¹, while aromatic ring vibrations were seen around 1626 cm⁻¹. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. researchgate.net

Computational Analysis:

Density Functional Theory (DFT): DFT calculations have become a powerful tool for complementing experimental data. mdpi.com These computations can predict molecular geometries, electronic properties (such as dipole moments and frontier molecular orbital energies), and vibrational frequencies, which can then be correlated with experimental IR and NMR spectra. mdpi.commdpi.com For example, in studies of similar pyrazole derivatives, DFT has been used to predict NMR chemical shifts with high accuracy (R² values of 0.938–0.997). mdpi.com

Hirshfeld Surface Analysis: This computational technique is used to analyze intermolecular interactions in the crystal structure, providing insights into how molecules pack in the solid state. mdpi.com For pyrazole-aniline derivatives, this can reveal the nature and importance of interactions like N-H···N hydrogen bonds and π-π stacking. mdpi.commdpi.com

These combined experimental and theoretical approaches provide a comprehensive picture of the molecule's structure, bonding, and electronic nature, which is vital for designing new materials and understanding reaction mechanisms.

| Technique | Observed/Calculated Feature | Typical Range/Value | Reference |

|---|---|---|---|

| ¹H NMR | Aniline N-H protons | ~3.85 ppm (for a related tris(pyrazolyl)aniline) | mdpi.com |

| ¹³C NMR | Aniline C-N carbon | ~148.1 ppm (for a related tris(pyrazolyl)aniline) | mdpi.com |

| IR Spectroscopy | Aniline N-H stretch | 3300 - 3500 cm⁻¹ | mdpi.com |

| IR Spectroscopy | Aromatic C=C stretch | ~1626 cm⁻¹ | mdpi.com |

| DFT Calculation | Dipole Moment | 1.0 - 4.5 Debye (for s-triazine pyrazole/aniline derivatives) | mdpi.com |

Novel Applications in Niche Areas of Chemical Research and Engineering

The unique structure of the pyrazole-aniline scaffold, combining an electron-rich aniline ring with the versatile pyrazole moiety, makes it a valuable building block in several specialized areas of research.

Corrosion Inhibition: Pyrazole-aniline derivatives have demonstrated significant potential as corrosion inhibitors for metals in acidic environments. nih.govacs.org For example, s-triazine derivatives incorporating pyrazole and aniline moieties have shown exceptionally high inhibition efficiency for C-steel in 1 M HCl, with values reaching up to 98.5%. nih.govacs.org These molecules adsorb onto the metal surface, forming a protective film that hinders corrosive processes. The presence of heteroatoms (N) and π-electrons in the aromatic rings facilitates strong adsorption. nih.gov

Anticancer Drug Scaffolds: The pyrazole nucleus is a well-known pharmacophore present in numerous biologically active compounds. nih.govresearchgate.net The pyrazole-aniline framework serves as a key intermediate in the synthesis of more complex molecules with potential anticancer activity. nih.govnih.gov For instance, derivatives have been designed as inhibitors of specific enzymes like Cyclin-Dependent Kinase 2 (CDK2), which is implicated in cell cycle progression. nih.gov Studies have shown that certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives exhibit potent antiproliferative activity against cancer cell lines like MCF-7, with IC₅₀ values as low as 1.88 µM. nih.gov

Materials Chemistry and Catalysis: Protic pyrazole-containing ligands are used in coordination chemistry to create transition metal complexes. mdpi.com The N-H group of the pyrazole can participate in metal-ligand cooperation, enabling novel catalytic activities. The aniline group can be further functionalized to tune the electronic properties of the resulting ligand or to anchor the complex to a support material.

Challenges and Opportunities in the Broader Field of Pyrazole-Aniline Chemistry

While the chemistry of pyrazole-aniline derivatives is rich with potential, it also presents several challenges and opportunities for future research.

Challenges:

Regioselectivity: A primary challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity. When using unsymmetrical dicarbonyl compounds and substituted hydrazines, two different positional isomers can be formed. Developing synthetic methods that provide high selectivity for the desired isomer, such as the 1-phenyl-4-substituted pyrazole, is a continuing goal.

Reaction Conditions: Many classical syntheses require harsh conditions, such as high temperatures or strong acids/bases, which can limit the functional group tolerance and are not environmentally benign. mdpi.com Overcoming this requires the development of milder and more efficient catalytic systems.

Functionalization: The pyrazole ring is relatively electron-rich, which can make certain electrophilic substitution reactions challenging compared to other aromatic systems. mdpi.com Developing new methods for the selective functionalization of both the pyrazole and aniline rings is crucial for creating molecular diversity.

Opportunities:

Catalyst Development: There is a significant opportunity to design novel catalysts (homogeneous, heterogeneous, or enzymatic) that can mediate the synthesis of pyrazole-anilines with high efficiency, selectivity, and under green conditions. nih.gov

Hybrid Molecules: The pyrazole-aniline scaffold is an ideal platform for creating hybrid molecules by linking it to other pharmacophores or functional moieties. This can lead to compounds with novel or enhanced biological activities, such as dual-target anticancer agents or new antimicrobial agents. nih.gov

Advanced Materials: The photophysical properties of pyrazole derivatives make them interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or chemical sensors. mdpi.com Functionalizing the pyrazole-aniline core to tune its electronic and optical properties is a promising avenue for future research in materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1H-Pyrazol-1-yl)aniline dihydrochloride, and what critical parameters influence yield and purity?

- Methodology :

- Step 1 : Perform nucleophilic aromatic substitution using 4-chloronitrobenzene and pyrazole in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol .

- Step 3 : Convert the free base to the dihydrochloride salt by treatment with concentrated HCl in ethanol, followed by recrystallization from methanol/ether .

- Critical Parameters : Reaction temperature, stoichiometric ratio of pyrazole to substrate, and pH control during salt formation.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis for Cl⁻ content .

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and pyrazole/aniline connectivity .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for the free base) .

- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement for absolute configuration determination .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in solution?

- Methodology :

- Stability Studies : Conduct accelerated degradation experiments at varying pH (2–10) and temperatures (25–60°C). Monitor decomposition via HPLC and UV-Vis spectroscopy .

- Key Findings : The compound is most stable in mildly acidic conditions (pH 4–6) and degrades via hydrolysis of the pyrazole-amine bond at elevated pH or temperatures >40°C .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the structure of this compound?

- Methodology :

- Data Cross-Validation : Use SHELXL (v2018+) for refinement, incorporating TWIN/BASF commands to address twinning and anisotropic displacement parameters .

- Complementary Techniques : Pair X-ray data with solid-state NMR to resolve ambiguities in hydrogen bonding or disorder .

- Case Example : A 2023 study resolved conflicting space group assignments by refining against high-resolution synchrotron data (d-spacing < 0.8 Å) .

Q. What advanced computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces (EPS) and identify reactive sites on the aromatic ring .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways for SNAr mechanisms .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies optimize the use of this compound as a ligand in coordination chemistry?

- Methodology :